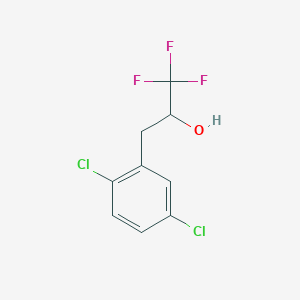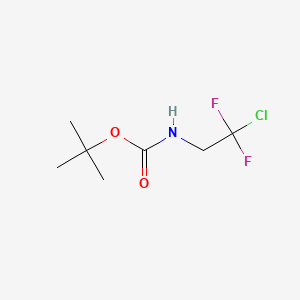
tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a chloro group, and two difluoroethyl groups attached to a carbamate moiety.
準備方法
The synthesis of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-2,2-difluoroethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
tert-Butyl carbamate+2-chloro-2,2-difluoroethylamine→tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-bromo-2,2-difluoroethyl)carbamate: Similar structure but with a bromo group instead of a chloro group.
tert-Butyl N-(2,2-difluoroethyl)carbamate: Lacks the chloro group, making it less reactive in certain substitution reactions.
tert-Butyl carbamate: Lacks both the chloro and difluoroethyl groups, making it a simpler and less reactive compound.
特性
分子式 |
C7H12ClF2NO2 |
|---|---|
分子量 |
215.62 g/mol |
IUPAC名 |
tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate |
InChI |
InChI=1S/C7H12ClF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |
InChIキー |
SQTSGAFAUUXBBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
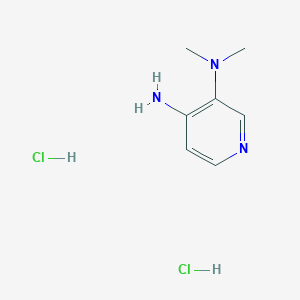
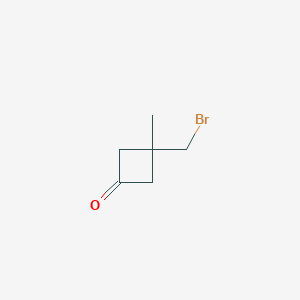
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
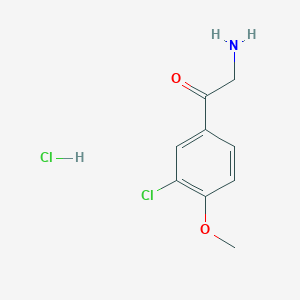
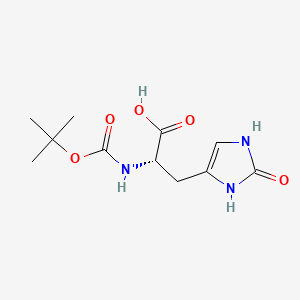
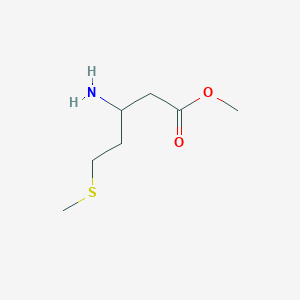

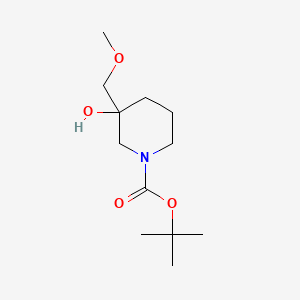
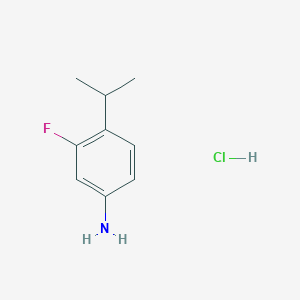
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)

